molecular formula C23H28FN3O4 B1460386 Moxifloxacin Ethyl Ester CAS No. 1403836-23-6

Moxifloxacin Ethyl Ester

Cat. No. B1460386
M. Wt: 429.5 g/mol
InChI Key: BETGKPGVVKFWTH-SCLBCKFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moxifloxacin Ethyl Ester is a derivative of Moxifloxacin , which is an antibiotic used to treat bacterial infections . It is also known as Ethyl 7-{(1S,6S)-2.8-diazabicyclo[4.3.0]non-8-yl}-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate .


Synthesis Analysis

The synthesis of several derivatives of Moxifloxacin, including the Ethyl Ester, involves adding different phenol and alkyl halide at the third position of the carboxylic group with an esterification reaction .


Molecular Structure Analysis

The molecular formula of Moxifloxacin Ethyl Ester is C23H28FN3O4 . The molecular weight is 429.48 .


Chemical Reactions Analysis

An HPLC-ECD analytical method with high reproducibility and wide linearity range has been developed and validated for the analysis of Moxifloxacin .


Physical And Chemical Properties Analysis

The molecular weight of Moxifloxacin Ethyl Ester is 429.48 . Further physical and chemical properties such as melting point and IR spectrum have been reported in a research study .

Scientific Research Applications

Mechanistic Studies and Antibacterial Activity

Moxifloxacin is recognized for its potent antibacterial properties, particularly against respiratory pathogens. It demonstrates significant efficacy in treating infections such as acute exacerbations of chronic bronchitis, community-acquired pneumonia, and sinusitis. Its mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication, transcription, and repair processes. This action spectrum suggests potential research applications of moxifloxacin ethyl ester in studying bacterial resistance mechanisms and developing novel antibacterial strategies (Keating & Scott, 2004).

Pharmacokinetics and Drug Delivery Systems

The formulation and characterization of moxifloxacin nanoparticles with ion exchange resin highlight the drug's adaptability in creating formulations aimed at enhancing ocular delivery. Such studies underscore the potential for moxifloxacin ethyl ester to be incorporated into innovative drug delivery systems, offering sustained release patterns and improved therapeutic profiles (Vyas, Daxini, & Patel, 2020).

Antimicrobial Effectiveness in Combination Therapies

Research on moxifloxacin's effectiveness in combination therapies for diseases such as tuberculosis indicates its critical role in addressing multidrug-resistant infections. This aspect can be particularly relevant for moxifloxacin ethyl ester in exploring synergistic effects with other antimicrobials or novel therapeutic compounds, potentially leading to the development of more effective treatments for resistant bacterial strains (Pranger et al., 2011).

Novel Applications and Research Frontiers

Innovative applications, such as the development of moxifloxacin-based nanocapsules for bacterial keratitis management, demonstrate the drug's versatility in treating ocular infections. This opens avenues for moxifloxacin ethyl ester to be examined in similar contexts, potentially leading to new treatment modalities for eye-related bacterial infections with enhanced drug delivery and efficacy (Mohan, Rangari, & Kesavan, 2022).

Safety And Hazards

Moxifloxacin, the parent compound, has been associated with disabling and potentially irreversible serious adverse reactions that have occurred together, including tendinitis and tendon rupture, peripheral neuropathy, and CNS effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Relevant Papers Several papers have been retrieved that provide valuable information on Moxifloxacin Ethyl Ester . These papers discuss various aspects including synthesis, characterization, and pharmacological evaluation of Moxifloxacin Ethyl Ester .

properties

IUPAC Name

ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETGKPGVVKFWTH-SCLBCKFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxifloxacin Ethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxifloxacin Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Moxifloxacin Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Moxifloxacin Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Moxifloxacin Ethyl Ester
Reactant of Route 5
Reactant of Route 5
Moxifloxacin Ethyl Ester
Reactant of Route 6
Moxifloxacin Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.